molecular formula C19H23BrN4OS B2685057 N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide CAS No. 1251585-66-6

N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2685057
CAS No.: 1251585-66-6
M. Wt: 435.38
InChI Key: VKOAQGKRDGEZOS-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethylpiperidinyl group, and a pyrimidinyl group connected via a sulfanyl bridge to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of aniline derivatives to form the 4-bromophenyl group.

    Synthesis of the Pyrimidinyl Intermediate: The pyrimidinyl group is synthesized through a series of reactions starting from pyrimidine derivatives.

    Coupling Reaction: The bromophenyl and pyrimidinyl intermediates are coupled using a sulfanyl bridge, often facilitated by thiol reagents under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group can form hydrogen bonds with nucleic acids or enzymes. The sulfanyl bridge may facilitate redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)benzamide
  • N-(4-Bromophenyl)-4-methoxybenzylamine
  • 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline

Uniqueness

N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpiperidinyl group enhances its solubility and bioavailability, while the sulfanyl bridge provides redox activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4OS/c1-13-7-14(2)10-24(9-13)17-8-19(22-12-21-17)26-11-18(25)23-16-5-3-15(20)4-6-16/h3-6,8,12-14H,7,9-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOAQGKRDGEZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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